1-Methoxyisoquinolin-4-amine
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Overview
Description
1-Methoxyisoquinolin-4-amine is a chemical compound with the molecular formula C10H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-4-amine can be synthesized through various methods. One common approach involves the reaction of arynes with 4,5-disubstituted oxazoles via a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is transition-metal-free and can be scaled up for industrial production.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts or catalyst-free processes in water. These methods are designed to be efficient and environmentally friendly, minimizing the formation of harmful by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxyisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Methoxyisoquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Methoxyisoquinolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit the activity of monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This property makes it a potential candidate for the treatment of neurodegenerative diseases and depression .
Comparison with Similar Compounds
1-Methoxyisoquinolin-3-amine: Another isoquinoline derivative with similar chemical properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant-like activities.
Uniqueness: 1-Methoxyisoquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-methoxyisoquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,11H2,1H3 |
InChI Key |
PDFXBZBPFXAEOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
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